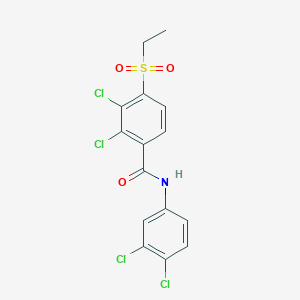

![molecular formula C11H11N3O3 B2549610 2-环丙基-7-氧代-1H-吡唑并[1,5-a]嘧啶-5-羧酸甲酯 CAS No. 2122513-91-9](/img/structure/B2549610.png)

2-环丙基-7-氧代-1H-吡唑并[1,5-a]嘧啶-5-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

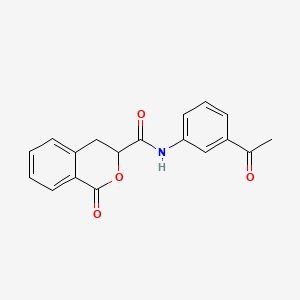

Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrazolopyrimidines. These compounds are of interest due to their potential biological activities, which include interactions with various enzymes and receptors in biological systems. The specific compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives is described in the second paper, where methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is prepared and further modified to produce various substituted derivatives . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds involve multi-step synthetic processes, starting from simple precursors and employing reagents like POCl3 for chlorination and Pd-catalyzed reactions for substitutions.

Molecular Structure Analysis

The third paper provides insight into the molecular structure of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, through single-crystal X-ray diffraction analysis . The analysis reveals that the pyrazolopyrimidine moiety tends to be planar, which could be an important feature for the biological activity of these compounds. This planarity might also be present in the compound of interest, suggesting potential interactions with biological targets.

Chemical Reactions Analysis

The first paper discusses the interaction of a related compound with mammalian topoisomerase II, an enzyme critical for DNA replication and cell division . The compound exhibits inhibitory activity, which is modulated by various substitutions on the pyrazolopyrimidine core. This suggests that the compound may also interact with similar biological targets, depending on the specific functional groups present in its structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of related pyrazolopyrimidine derivatives can be inferred. These compounds are likely to have moderate solubility in organic solvents, and their reactivity can be influenced by the presence of substituents on the core structure, as seen in the synthesis and biological activity studies . The planarity of the core structure could also affect the compound's ability to interact with biological targets, as seen in the molecular structure analysis .

科学研究应用

合成技术和化学性质

区域选择性合成:吡唑并[1,5-a]嘧啶衍生物(包括与2-环丙基-7-氧代-1H-吡唑并[1,5-a]嘧啶-5-羧酸甲酯结构相关的化合物)的区域选择性合成涉及从简单前体进行多步反应。此过程包括用各种试剂进行处理以实现吡唑并[1,5-a]嘧啶环上的不同取代,展示了这些化合物合成化学中的多功能性 (Drev 等人,2014 年)。

合成中的超声波辐射:一种新颖的合成方法涉及使用超声波辐射来促进形成吡唑并[1,5-a]嘧啶的环缩合反应。该方法以其简单、温和的条件和效率而著称,表明了绿色化学应用的潜力 (Buriol 等人,2013 年)。

潜在的生物活性

抗癌和抗炎特性:衍生自吡唑并[1,5-a]嘧啶的化合物因其生物活性(包括抗癌和抗炎作用)而受到研究。这些研究涉及合成各种衍生物并通过体外和计算机模拟方法评估其生物学特性,表明其治疗潜力 (Thangarasu 等人,2019 年)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-11(16)8-5-10(15)14-9(12-8)4-7(13-14)6-2-3-6/h4-6,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPQLSMUIZVOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)

![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)

![N-(3,4-dimethoxybenzyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2549548.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2549549.png)